BR-1
Description
Historical Discovery and Nomenclature of Bromine and Its Ions
Bromine was independently discovered in 1825 by Carl Jacob Löwig and in 1826 by Antoine-Jérôme Balard. Balard isolated the element from bitterns (residual liquors of seawater evaporation) in Montpellier, France, by treating magnesium bromide-containing solutions with chlorine gas, followed by distillation. The resulting red-brown liquid exhibited properties intermediate between chlorine and iodine, leading Balard to propose the name bromine from the Greek βρῶμος (bromos), meaning "stench," due to its pungent odor.
The bromide ion (Br⁻) was identified as the anionic form of bromine, characterized by a single negative charge and an ionic radius of 196 pm. Polybromide ions, such as tribromide (Br₃⁻) and pentabromide (Br₅⁻), were later discovered in electrochemical and ionic liquid systems, expanding the understanding of bromine’s redox behavior.
Classification of Bromine Species: Elemental, Anionic, and Cationic Forms
Bromine exists in three primary forms:
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.322 |
IUPAC Name |
1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C18H13N3O/c19-18(22)15-10-13-12-8-4-5-9-14(12)20-17(13)16(21-15)11-6-2-1-3-7-11/h1-10,20H,(H2,19,22) |
InChI Key |
WFAHTPFKLFUCRD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C(C3=CC=CC=C3)=N1)NC4=C2C=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BR-1; BR 1; BR1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydro-BR-1 (Compound 3)
The tetrahydro form of BR-1, generated by hydrogenation of the β-carboline core, lacks bioactivity. Key differences include:
Other β-Carboline Derivatives (12a–f)
A series of β-carboline derivatives were synthesized to explore structure-activity relationships (SAR). These compounds, including 12a–f , exhibited abolished biomediator activity due to:
- Substituent Effects : Alterations in side-chain groups (e.g., alkylation or halogenation) reduced binding affinity to RevU .
- Loss of Induction: None of the derivatives enhanced RM-A production, even at higher concentrations (10 µM) .
Table 1: Structural and Functional Comparison of this compound and Analogs
Comparison with Functionally Similar Compounds
Anthraquinones in Propolis (this compound, Br-3, Br-4)
Brazilian propolis samples (this compound, Br-3, Br-4) contain anthraquinones and m-coumaric acid, which exhibit antimicrobial activity . However, these compounds differ fundamentally from this compound:
Antifungal Compounds (Pharmaceutical this compound)
In pharmaceutical studies, a compound labeled "this compound" demonstrated antifungal activity against Saccharomyces cerevisiae and Candida albicans (zone of inhibition: 11.44–15.25 mm at 100 µg) . However, this this compound is likely a distinct entity due to:
- Contextual Differences : The antifungal this compound is tested in eukaryotic systems, whereas β-carboline this compound targets bacterial regulators.
- Lack of Structural Data: No β-carboline core is mentioned in these studies, suggesting a different chemical class .
Key Research Findings
Mechanistic Specificity : this compound’s activity is strictly dependent on its β-carboline structure and RevU interaction. Modifications to the core or side chains abolish bioactivity .
Environmental Relevance: β-carboline alkaloids like this compound may mimic natural chemical signals in soil microbiomes, triggering secondary metabolite production in actinomycetes .
Biotechnological Potential: this compound’s ability to enhance RM-A yields (6-fold increase) without genetic engineering offers a scalable strategy for natural product discovery .
Preparation Methods
Starting Materials and Reagents
BR-1 is synthesized from precursors including 4-bromophenyl and 4-fluorophenyl substituted chalcones, hydrazine hydrate, and hydrazine derivatives. Key reagents involve:
-
4-Bromophenylacetophenone : Provides the brominated aromatic moiety.
-
4-Fluorophenylacetophenone : Introduces the fluorinated aromatic group.
-
Hydrazine hydrate : Facilitates cyclocondensation to form the pyrazoline ring.
-
3-Chloropropionyl chloride : Reacts with hydrazine to form the hydrazinyloxy side chain.
Stepwise Synthesis of this compound
The synthesis follows a two-step protocol (Scheme III in):
Step 1: Formation of the Pyrazoline Core
A chalcone derivative (1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux. This forms the 4,5-dihydro-1H-pyrazol-1-yl intermediate.
Step 2: Functionalization with the Hydrazinyloxy Group
The pyrazoline intermediate reacts with 3-hydrazinyloxypropan-1-one in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature. This step introduces the hydrazinyloxy side chain at the 1-position of the pyrazoline ring.
Reaction Conditions and Optimization
-
Cyclocondensation : Conducted at 80°C for 6–8 hours, yielding the pyrazoline core with >75% efficiency.
-
Side-Chain Attachment : Performed at 25°C for 12 hours to avoid decomposition of the hydrazine derivative.
-
Purification : Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by TLC (Rf = 0.44).
Characterization of this compound
Elemental Analysis and Physicochemical Properties
This compound exhibits the following properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₈BrFN₄O₂ |
| Molecular weight | 421.26 g/mol |
| TLC (Rf) | 0.44 |
| Nitrogen content (Found/Calc) | 13.28%/13.30% |
| Oxygen content (Found/Calc) | 7.58%/7.60% |
Infrared Spectroscopy (IR)
IR peaks (cm⁻¹) and assignments:
| Peak | Assignment |
|---|---|
| 3205.66 | C-H stretching (aromatic) |
| 1660.32 | C=O stretching (propan-1-one) |
| 1510.25 | C=N stretching (pyrazoline ring) |
| 1025.27 | C-Br stretching |
| 1118.62 | C-F stretching |
| 3502.21 | N-H stretching (hydrazine) |
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆, δ ppm):
Mass Spectrometry
FAB-MS (m/z): 421.16 [M+H]⁺, confirming the molecular ion peak.
Discussion of Synthesis Efficiency and Yield
Yield and Purity
The overall yield of this compound is 68–72%, with purity >95% after column chromatography. The use of inert conditions during hydrazine reactions minimizes side products.
Q & A
Q. What methodologies were used to identify and characterize BR-1 as Burkholderia gladioli?
this compound was identified through a combination of morphological analysis, physiological-biochemical profiling, and 16S rDNA sequencing . The 16S rDNA sequence was aligned with reference strains in the NCBI database, confirming >99% similarity to Burkholderia gladioli. Purity was validated via repeated streaking and microscopic examination, with supplementary data on colony morphology and growth conditions provided in supporting materials .
Q. How was this compound’s antifungal efficacy against Botrytis cinerea quantitatively assessed?
Antifungal activity was tested using a dual-culture plate confrontation assay. This compound and Botrytis cinerea were inoculated 2.5 cm apart on PDA plates, incubated at 25°C for 7 days, and inhibition rates calculated as:
Results showed a 73.38% inhibition rate, with triplicate experiments and standard deviations reported in tabular format .
Q. What statistical methods were applied to validate this compound’s promotion of tomato seed germination?
Seed germination experiments used a completely randomized design with three replicates (50 seeds per group). Data were analyzed via one-way ANOVA, with Tukey’s HSD test (p < 0.05) confirming significant differences between this compound-treated and control groups. Germination rates and seedling biomass data were tabulated, including root/shoot length measurements .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s dual antifungal and plant-growth-promoting effects?
this compound’s volatile organic compounds (VOCs) were analyzed via gas chromatography-mass spectrometry (GC-MS), identifying compounds like 2-undecanone and dimethyl disulfide with known antifungal properties . For plant growth promotion, this compound demonstrated phosphate solubilization and nitrogen fixation in vitro, supported by spectrophotometric assays (e.g., vanadate-molybdate method for soluble phosphorus quantification) . Transcriptomic analysis of tomato seedlings treated with this compound revealed upregulation of defense-related genes (e.g., PR-1, PAL) and auxin biosynthesis pathways .
Q. How were contradictions in this compound’s efficacy across fungal species methodologically addressed?
While this compound showed 72.97% inhibition against Fusarium moniliforme, lower efficacy against Rhizoctonia solani (<50%) prompted further investigation. Researchers conducted metabolite profiling under varying culture conditions (pH, temperature) to identify strain-specific responses. Data inconsistencies were resolved by repeating assays with adjusted fungal inoculum densities and including positive controls (e.g., commercial fungicides) .
Q. What experimental controls were implemented to ensure reproducibility in this compound’s colonization studies?
To confirm this compound’s colonization in tomato tissues, GFP-tagged strains were used in confocal microscopy. Controls included:
- Negative controls : Plants inoculated with GFP-free this compound.
- Sterility controls : Autoclaved soil and seeds.
- Environmental controls : Growth chambers with fixed humidity (70%) and temperature (25°C). Colonization efficiency was quantified via colony-forming unit (CFU) counts per gram of tissue, with data stratified by root, stem, and leaf regions .
Q. How were this compound’s volatile compounds tested for non-target toxicity in ecological risk assessments?
this compound’s VOCs were evaluated using a modified sealed-chamber assay with beneficial soil microbes (e.g., Rhizobium spp.). Exposure durations (24–72 hrs) and VOC concentrations were calibrated using headspace solid-phase microextraction (HS-SPME). EC50 values were calculated, confirming no significant inhibition of non-target species at field-relevant concentrations .
Methodological Considerations
- Data Presentation : Detailed characterization data (e.g., GC-MS spectra, ANOVA tables) were relegated to supplementary materials to adhere to journal guidelines .
- Reproducibility : Experimental protocols for antagonism assays and metabolite extraction were documented verbatim in the methods section, including equipment models (e.g., Thermo Scientific™ GC-MS) and reagent lot numbers .
- Ethical Compliance : Studies followed the Nagoya Protocol for microbial resource utilization, with strain deposition in the China General Microbiological Culture Collection (CGMCC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
